

A Technical Guide to the Physical Properties of 4-Methylcyclohexylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B147286

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **4-Methylcyclohexylamine**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] **4-Methylcyclohexylamine** ($C_7H_{15}N$) is a cyclic amine featuring a cyclohexane ring substituted with a methyl group at the fourth position and an amino group at the first.^{[1][2]} It exists as cis and trans isomers, which exhibit slight variations in their physical characteristics.^[2] This guide presents quantitative data in a structured format, outlines standard experimental methodologies for property determination, and visualizes synthetic workflows.

Core Physical and Chemical Properties

4-Methylcyclohexylamine is typically a colorless to light yellow, clear liquid with a distinct amine-like odor.^{[1][2][3]} It is a flammable liquid and is known to be a strong irritant to the skin and eyes.^{[3][4]} The compound is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and is also reported to be very soluble in water.^{[1][2][5][6]} As a primary amine, it is basic and reacts with acids to form salts.^{[1][2]}

Data Presentation: Physical Properties

The physical properties of **4-Methylcyclohexylamine** vary depending on the isomeric composition (cis, trans, or a mixture). The following table summarizes these key properties for easy comparison.

Property	cis-4-Methylcyclohexylamine	trans-4-Methylcyclohexylamine	Mixture (cis and trans)
CAS Number	2523-56-0[2]	2523-55-9[2]	6321-23-9[2][7]
Molecular Formula	C ₇ H ₁₅ N[3][7]	C ₇ H ₁₅ N[3][7]	C ₇ H ₁₅ N[3][7]
Molecular Weight	113.20 g/mol [3][7][8]	113.20 g/mol [3][7][8]	113.20 g/mol [3][7][8]
Physical State	Clear Liquid[2][9]	Clear Liquid[2][10]	Liquid[8][11]
Boiling Point	154 °C[2][5][9]	151-154 °C[10][12]	146-154 °C[7][8][11]
Melting Point	-8.5 °C (estimated)[2][5][9]	-8.5 °C (estimated)[10]	Not specified
Density	0.844 g/mL[2][5][9]	0.85 - 0.86 g/mL at 20°C[10][12]	0.855 g/mL at 25 °C[8][11]
Refractive Index	1.4550-1.4590 (at 20°C)[2][5][9]	1.4500-1.4530 (at 20°C)[10][12]	1.4531 (at 20°C)[8][11]
Flash Point	27 °C[2][5][9]	26-27 °C[10][12]	27 °C[11]
pKa (Predicted)	10.58 ± 0.70[2][5][9]	10.58 ± 0.70[10]	Not specified

Experimental Protocols

Detailed experimental procedures for determining the physical properties of **4-Methylcyclohexylamine** are crucial for ensuring data accuracy and reproducibility. While specific internal laboratory standard operating procedures may vary, the following outlines standard methodologies.

1. Determination of Boiling Point (Distillation Method)

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol describes the determination at atmospheric pressure.
- Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

- Procedure:

- A sample of **4-Methylcyclohexylamine** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The heating mantle is turned on, and the liquid is heated gently.
- The temperature is recorded when the first drop of distillate is collected in the receiving flask.
- Heating is continued to establish a steady distillation rate (typically 1-2 drops per second).
- The temperature range over which the bulk of the material distills is recorded as the boiling range. For a pure compound, this range should be narrow.

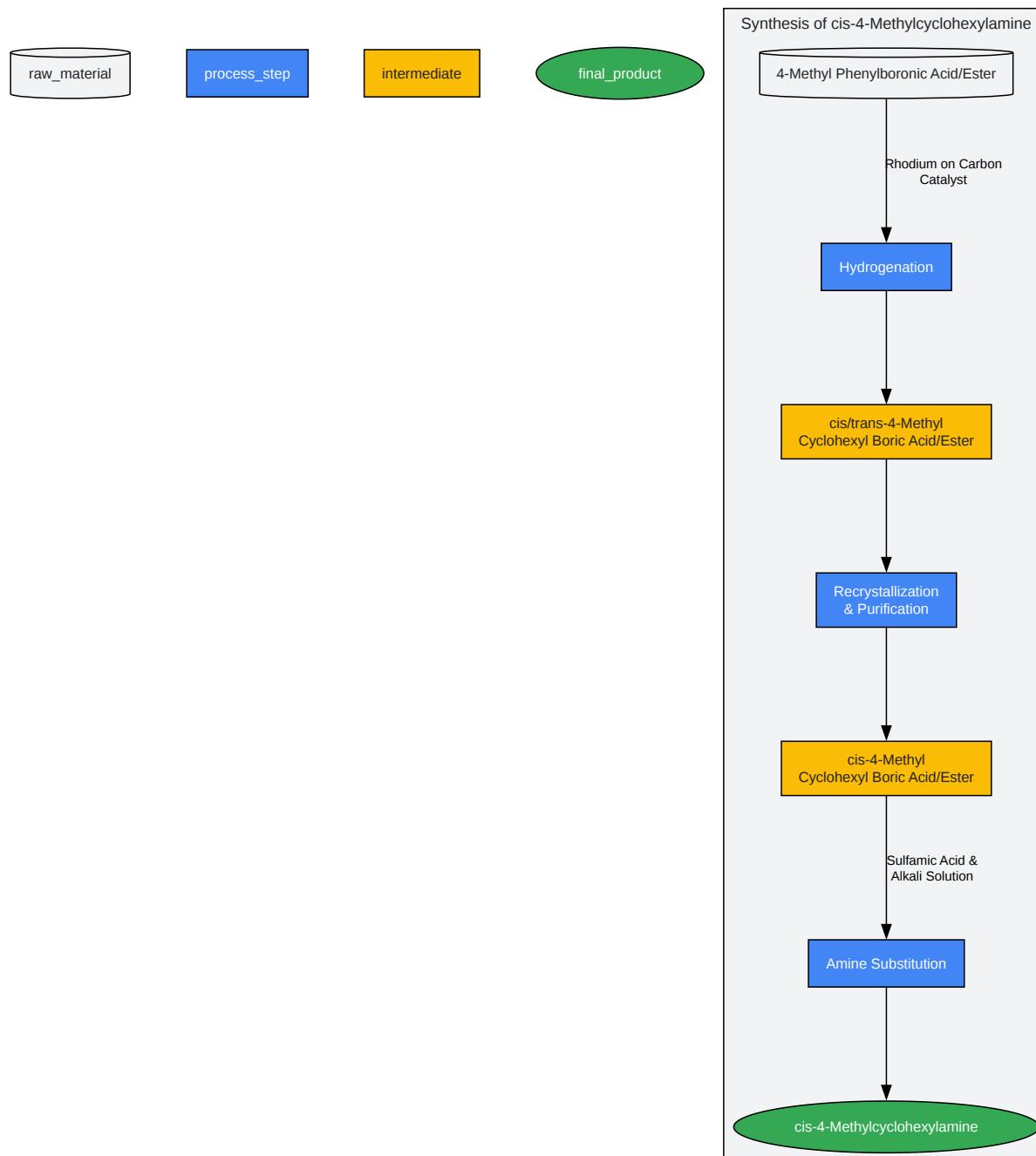
2. Determination of Density (Pycnometer Method)

- Principle: Density is defined as mass per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the substance.

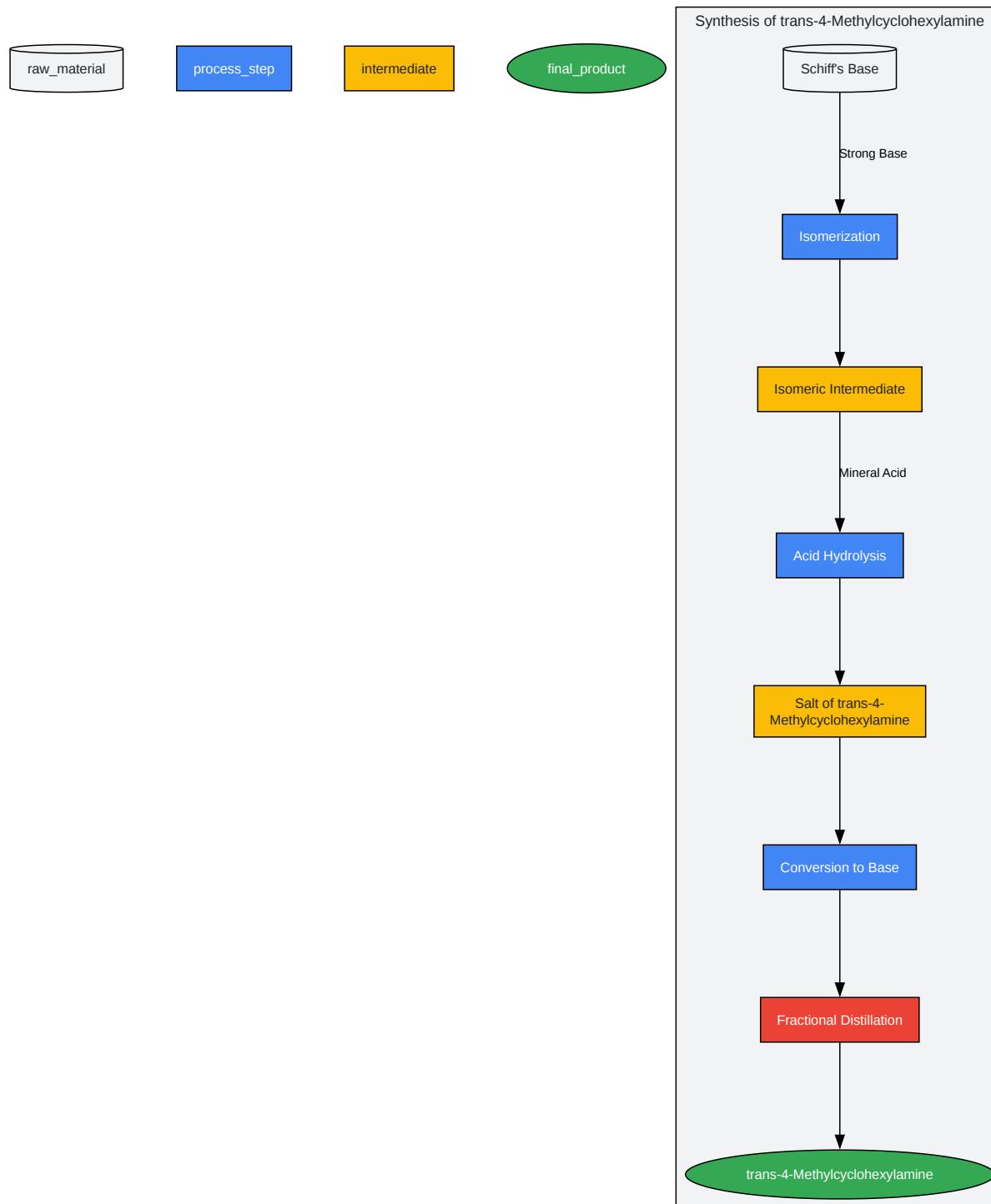
- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant-temperature water bath.

- Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m_1).
- The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m_2).
- The pycnometer is emptied, dried thoroughly, and filled with the **4-Methylcyclohexylamine** sample.
- The process is repeated as in step 2, and the final mass is recorded (m_3).


- The density (ρ) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the experimental temperature.

3. Determination of Refractive Index (Abbe Refractometer)


- Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
- Apparatus: Abbe refractometer, constant-temperature water bath, and a light source (typically a sodium-D line at 589 nm).
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - The temperature of the prisms is regulated by circulating water from the constant-temperature bath (e.g., 20°C).
 - A few drops of the **4-Methylcyclohexylamine** sample are placed on the surface of the lower prism.
 - The prisms are closed and locked.
 - The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index value is read directly from the instrument's scale.

Mandatory Visualizations: Synthetic Workflows

The synthesis of specific isomers of **4-Methylcyclohexylamine** is critical for its application in pharmaceuticals. The following diagrams illustrate workflows for preparing the cis and trans isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of **cis-4-Methylcyclohexylamine**.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. 4-Methylcyclohexylamine (6321-23-9) for sale [vulcanchem.com]
- 3. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-4-Methylcyclohexylamine. CAS#: 2523-56-0 [chemicalbook.com]
- 6. 4-Methylcyclohexyl amine(6321-23-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4-甲基环己胺，顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]
- 10. trans-4-Methylcyclohexyl amine | 2523-55-9 [chemicalbook.com]
- 11. 4-メチルシクロヘキシラミン, cis体およびtrans体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 4-Methylcyclohexylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147286#physical-properties-of-4-methylcyclohexylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com